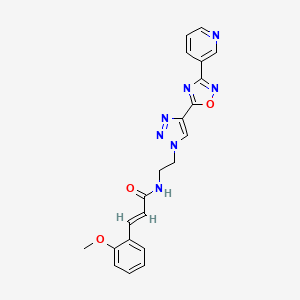![molecular formula C8H9ClF3NO B2452907 [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride CAS No. 2460755-66-0](/img/structure/B2452907.png)
[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride” can be represented by the InChI code:1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H . Physical And Chemical Properties Analysis
“[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride” is a powder with a molecular weight of 227.61 .Scientific Research Applications
Receptor Interaction and Pharmacological Effects
- Engelhardt (1984) explored amino-phenyl-aminoethanol derivatives, including compounds structurally similar to [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride, revealing their potent beta-adrenergic receptor activity and potential as broncholytic agents due to their strong beta 2-mimetic activity and beta 1-blocking action, particularly in heart and bronchial muscles (Engelhardt, 1984).
- The pharmacological effects of a similar compound, 4-amino-3-chloro-5-trifluomethyl-phenyl [2-(SPFF)-2-tert-butylamoino-ethanol hydrochloride], were studied by Pan Li (2003), revealing its high selectivity as a β2 adrenoreceptor agonist with significant bronchodilation and cardioprotective effects, indicating its potential in therapeutic applications such as asthma treatment (Pan Li, 2003).
Metabolic and Pharmacokinetic Studies
- Jones et al. (1979) synthesized a compound structurally related to [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride and found it to possess potent antiestrogenic activity, with high binding affinity to estrogen receptors, indicating potential therapeutic applications in hormone-related conditions (Jones et al., 1979).
- Nichols et al. (1994) synthesized analogs of psychoactive phenethylamine derivatives with trifluoromethyl groups, demonstrating high affinity for serotonin receptors, suggesting potential for neuropsychiatric applications or molecular studies of serotonin receptors (Nichols et al., 1994).
- Lu et al. (2012) conducted a study where rats were exposed to a labeled form of methanol, revealing DNA adducts formation, which helps in understanding the carcinogenic potential of methanol and its metabolites, providing insights into the safety and environmental impact of such compounds (Lu et al., 2012).
Neurochemical and Behavioral Studies
- Hutson et al. (1987) investigated the neurochemical and behavioral implications of a compound structurally similar to [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride, showing its action on central 5-HT receptors, providing a basis for potential applications in neuropsychiatric or neuropharmacological research (Hutson et al., 1987).
Safety And Hazards
properties
IUPAC Name |
[3-amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKLIUPUEIDRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride | |
CAS RN |
2460755-66-0 |
Source


|
| Record name | [3-amino-5-(trifluoromethyl)phenyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)






![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
